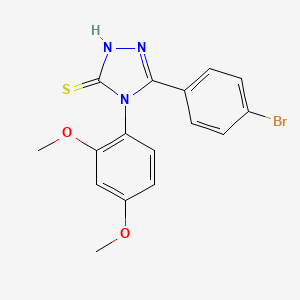
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, involves the creation of compounds containing the thiazole ring with variable substituents . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . Unfortunately, specific synthesis details for this compound were not found in the available resources.Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown analgesic activity, which means they can relieve pain . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also demonstrated anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them effective against a range of microorganisms . This could potentially lead to the development of new antimicrobial drugs.
Antifungal Activity
Some thiazole derivatives have shown antifungal activity . This means they could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This suggests they could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt, and are often used to treat high
Zukünftige Richtungen
Thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, continue to be an area of interest due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, aiming to develop new compounds with lesser side effects .
Wirkmechanismus
Target of Action
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-19(27)13-4-8-15(9-5-13)22-17(25)10-16-11-29-20(23-16)24-18(26)12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHXUQLYDLAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
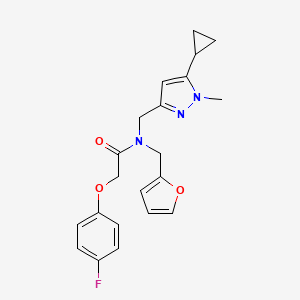
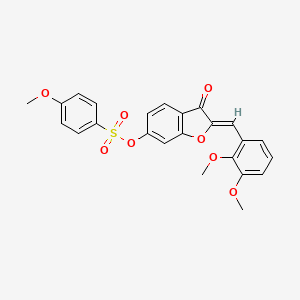
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
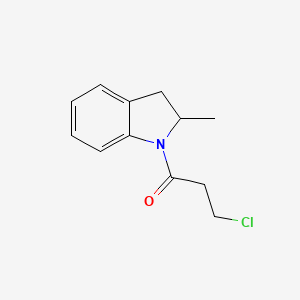
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
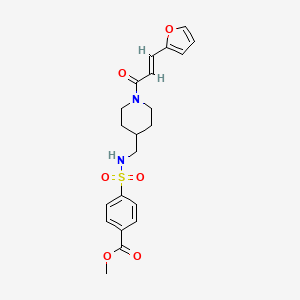
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)
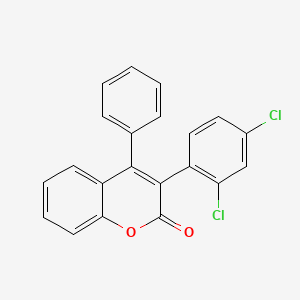

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
